4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are cyclic organic molecules in which one or more of the carbon atoms in the ring have been replaced by a heteroatom, such as nitrogen, oxygen, or sulfur. longdom.org This class of compounds is of immense importance in chemical and biological sciences. ijnrd.org They form the core structures of numerous natural products, including alkaloids, vitamins, hormones, and antibiotics. ijpsr.com In fact, it is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic ring. Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding, make them indispensable scaffolds in drug discovery. nih.gov Many of the most successful drugs used to treat a wide range of diseases, from infections to cancer, are based on heterocyclic frameworks. reachemchemicals.comekb.egiipseries.org
Overview of Oxadiazole Isomers in Medicinal Chemistry and Chemical Biology
Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. acs.orgnih.gov They exist as four distinct isomers depending on the relative positions of the heteroatoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole (B1194373). encyclopedia.pubwikipedia.org Among these, the 1,2,4- and 1,3,4-isomers are the most stable and frequently utilized in medicinal chemistry. nih.gov A key application of the oxadiazole ring is its use as a bioisostere for ester and amide functionalities. acs.orgnih.gov This substitution can improve a molecule's metabolic stability and other pharmacokinetic properties without sacrificing its biological activity. nih.gov
| Isomer | Stability | Prevalence in Medicinal Chemistry |
|---|---|---|
| 1,2,3-Oxadiazole | Unstable, tends to ring-open | Rarely used |
| 1,2,4-Oxadiazole | Stable | Commonly used |
| 1,2,5-Oxadiazole (Furazan) | Stable | Used, but less common than 1,2,4- and 1,3,4-isomers |
| 1,3,4-Oxadiazole | Stable | Very commonly used |
The 1,2,4-oxadiazole ring system was first synthesized in 1884 by Tiemann and Krüger, who initially referred to it as "azoxime". encyclopedia.pubnih.govresearchgate.net For nearly 80 years following its discovery, the chemistry of this heterocycle received limited attention. nih.govpsu.edu Interest in 1,2,4-oxadiazoles surged in the 1960s when their tendency to undergo photochemical rearrangements into other heterocyclic systems was discovered. psu.edursc.org Since then, the field has expanded significantly, with a revitalized focus on its applications in medicinal chemistry and materials science. rsc.org The first commercial drug containing this scaffold, Oxolamine, was introduced as a cough suppressant, paving the way for the development of numerous other 1,2,4-oxadiazole-based therapeutic agents. encyclopedia.pub
The 1,2,4-oxadiazole ring is a planar, aromatic system. However, it is considered to be among the least aromatic of the five-membered azoles. psu.edu Its aromatic character is influenced by the presence of two pyridine-type nitrogen atoms and a furan-type oxygen atom, which make it an electron-poor ring system. nih.gov This electron-deficient nature, coupled with the labile O-N bond, dictates its chemical reactivity. psu.edu The ring is generally stable to strong acids and bases, especially when disubstituted. nih.gov These electronic properties are crucial in its role as a bioisostere, as the ring can act as a hydrogen bond acceptor and its inherent stability can protect adjacent functional groups from metabolic degradation. nih.gov
Role of Pyridine (B92270) Moiety in Bioactive Molecules
Pyridine, an isostere of benzene, is one of the most prevalent nitrogen-containing heterocycles in drug design. nih.govrsc.org Its structure is found in essential natural products like vitamins B3 and B6 and numerous alkaloids. dntb.gov.ua The presence of the nitrogen atom imparts unique physicochemical properties, including basicity, enhanced water solubility, and the ability to act as a hydrogen bond acceptor. dntb.gov.uasemanticscholar.org These characteristics allow the pyridine ring to modulate a drug's pharmacokinetic profile, improving absorption and distribution. semanticscholar.org Consequently, the pyridine scaffold is a key component in a vast number of FDA-approved drugs for treating a wide spectrum of diseases, including cancer, infections, and neurological disorders. reachemchemicals.comnih.govrsc.org
Contextualizing 4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine within Oxadiazole-Pyridine Hybrid Scaffolds
The strategy of creating hybrid molecules by combining two or more pharmacologically active scaffolds is a well-established approach in medicinal chemistry. researchgate.net This "molecular hybridization" aims to produce compounds with enhanced affinity, better efficacy, or a dual mode of action. tandfonline.com The title compound, this compound, is a prime example of an oxadiazole-pyridine hybrid. In this structure, the 1,2,4-oxadiazole ring acts as a rigid linker, positioning the pyridine and 4-bromophenyl moieties in a specific spatial orientation. This arrangement allows for the potential synergistic interaction with biological targets. The 4-bromophenyl group is a common substituent in medicinal chemistry, often used to explore structure-activity relationships by providing steric bulk and altering electronic properties.
Research Significance and Scope for this compound
While specific, extensive research on this compound itself is not widely documented in publicly available literature, its structural motifs suggest significant research potential. The combination of the metabolically stable 1,2,4-oxadiazole core, the pharmacokinetically favorable pyridine ring, and the synthetically versatile bromophenyl group makes it an attractive scaffold for library synthesis in drug discovery programs. Similar oxadiazole-aryl-heterocycle hybrids have been investigated for a range of biological activities, including anticancer and antimicrobial properties. nih.govrsc.org Therefore, this compound represents a promising lead structure for the development of novel therapeutic agents, warranting further investigation into its synthesis and biological evaluation against various disease targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H8BrN3O |
| Molecular Weight | 302.13 g/mol |
| IUPAC Name | This compound |
| Hydrogen Bond Acceptors | 4 (3 nitrogens, 1 oxygen) |
| Hydrogen Bond Donors | 0 |
Structure
3D Structure
Properties
IUPAC Name |
5-(4-bromophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUUYUFBCVUJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358090 | |
| Record name | 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670525 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5905-75-9 | |
| Record name | 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis of 4 5 4 Bromophenyl 1,2,4 Oxadiazol 3 Yl Pyridine
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for determining the structure of novel chemical entities. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for elucidating the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the number, type, and connectivity of atoms.
¹H NMR: Proton NMR spectroscopy would be used to identify the different chemical environments of the hydrogen atoms in the molecule. The spectrum for 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is expected to show distinct signals for the aromatic protons on the pyridine (B92270) and bromophenyl rings. The pyridine ring protons would typically appear as doublets or doublet of doublets, while the protons on the bromophenyl ring would also present as a characteristic set of signals, likely two doublets, due to the symmetrical substitution pattern. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum would show separate signals for each unique carbon atom. For the target compound, distinct peaks would be expected for the carbons of the pyridine ring, the bromophenyl ring, and the two carbons of the 1,2,4-oxadiazole (B8745197) ring. The chemical shifts of these carbons provide insight into their electronic environment and hybridization state. The characterization of related heterocyclic structures frequently relies on both ¹H and ¹³C NMR for structural confirmation. nih.govresearchgate.netmdpi.com
Table 1: Expected ¹H and ¹³C NMR Data Interpretation No experimental data was found in the search results. This table describes the expected regions and patterns.
| Nucleus | Expected Chemical Shift (ppm) Range | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.5 - 9.0 | Doublet, Multiplet | Aromatic protons of the pyridine and bromophenyl rings. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its structural features. Key expected vibrations include C=N stretching from the pyridine and oxadiazole rings, C=C stretching from the aromatic systems, and C-O stretching within the oxadiazole ring. nih.govmdpi.com The spectrum would also show C-H stretching and bending vibrations for the aromatic rings. The presence of these specific bands helps confirm the integrity of the heterocyclic core and the aromatic substituents.
Table 2: Expected IR Absorption Bands No experimental data was found in the search results. This table describes expected vibrational modes.
| Functional Group | Expected Wavenumber (cm⁻¹) Range | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3000 - 3100 | Stretching |
| C=N (Pyridine, Oxadiazole) | 1580 - 1650 | Stretching |
| C=C (Aromatic Rings) | 1450 - 1600 | Stretching |
| C-O (Oxadiazole Ring) | 1000 - 1250 | Stretching |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, allowing for the confirmation of its elemental composition. The mass spectrum would show a prominent molecular ion peak [M]⁺. The presence of a bromine atom would be confirmed by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). The fragmentation pattern would offer further structural proof, likely showing cleavage of the oxadiazole ring or loss of the bromophenyl or pyridyl moieties. mdpi.comjocpr.com
Table 3: Expected Mass Spectrometry Data No experimental data was found in the search results. This table describes expected findings.
| Analysis | Expected Result | Interpretation |
|---|---|---|
| Molecular Ion Peak | [M]⁺ and [M+2]⁺ in ~1:1 ratio | Confirms molecular weight and presence of one bromine atom. |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For conjugated aromatic systems like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* electronic transitions. nih.gov The position of the absorption maximum (λmax) is indicative of the extent of conjugation in the molecule. The analysis of related 1,3,4-oxadiazole (B1194373) derivatives has been used to study their electronic properties. researchgate.net
Table 4: Expected UV-Vis Spectroscopy Data No experimental data was found in the search results. This table describes expected findings.
| Transition Type | Expected Wavelength (λmax) Range (nm) |
|---|
Theoretical and Computational Chemistry Studies on 4 5 4 Bromophenyl 1,2,4 Oxadiazol 3 Yl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These methods are fundamental to predicting molecular properties from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. scispace.com It is particularly effective for optimizing molecular geometries and predicting vibrational spectra. Calculations for molecules similar to 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine are typically performed using functionals like B3LYP with a basis set such as 6-311G(d,p) to ensure a balance between accuracy and computational cost. acu.edu.inajchem-a.com
Table 1: Representative Predicted Geometrical Parameters for this compound Note: These values are illustrative, based on DFT calculations for structurally related heterocyclic compounds, as specific published data for the title compound is not available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.91 Å |
| Bond Length | C=N (Oxadiazole) | ~1.33 Å |
| Bond Length | N-O (Oxadiazole) | ~1.42 Å |
| Bond Angle | C-N-O (Oxadiazole) | ~105° |
| Dihedral Angle | Pyridine-Oxadiazole | ~10-20° |
| Dihedral Angle | Oxadiazole-Bromophenyl | ~15-25° |
Vibrational Frequencies: DFT calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net Each calculated frequency represents a specific molecular motion, such as the stretching or bending of bonds. These theoretical spectra are crucial for interpreting experimental data and confirming the molecular structure. For this compound, key vibrational modes would include the C=N stretching of the oxadiazole and pyridine (B92270) rings, the C-O-N stretching of the oxadiazole, and the characteristic C-Br stretching frequency. wisc.edu
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. wuxibiology.com
The energies of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical descriptors of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For this compound, the HOMO is expected to be distributed across the electron-rich bromophenyl and pyridine rings, while the LUMO is likely localized on the electron-deficient 1,2,4-oxadiazole (B8745197) heterocycle.
Table 2: Representative FMO Properties for this compound Note: These values are illustrative, based on DFT calculations for structurally related compounds, as specific published data for the title compound is not available.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 to -6.8 | Electron-donating ability |
| LUMO Energy | -1.8 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.7 | Chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. chemrxiv.org It helps in predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, colors represent the electrostatic potential on the molecule's surface: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are attractive to nucleophiles. acu.edu.in
For this compound, the MEP map would show negative potential (red/yellow) concentrated around the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen of the pyridine ring, as these are the most electronegative atoms. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the aromatic rings. The bromine atom would exhibit a region of slight negative potential due to its lone pairs, a feature relevant for potential halogen bonding.
In addition to MEP, charge distribution analysis (e.g., Mulliken population analysis) assigns partial atomic charges to each atom, quantifying the electronic landscape of the molecule. semanticscholar.org This data provides a numerical basis for understanding the polarity and reactivity of different sites within the molecule.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to find a statistically significant relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com These models are instrumental in drug discovery for predicting the activity of novel molecules and optimizing lead compounds. researchgate.netiaea.org
To build a QSAR model, the structure of each molecule in a dataset must be represented by a set of numerical parameters known as descriptors. For a compound like this compound, a wide range of descriptors can be calculated to capture its physicochemical properties.
Electronic Descriptors: These describe the electronic aspects of the molecule and include properties like dipole moment, polarizability, HOMO and LUMO energies, and partial atomic charges. They are crucial for modeling electrostatic and orbital-controlled interactions with biological targets.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific shape indices. Steric properties are vital for determining how well a molecule fits into a receptor's binding site. nih.gov
Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (LogP), which is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Table 3: Key Physicochemical Descriptors for QSAR Analysis
| Descriptor Type | Example Descriptor | Significance in Biological Activity |
|---|---|---|
| Electronic | Dipole Moment | Governs polar interactions with the receptor. |
| Electronic | HOMO/LUMO Energies | Relates to charge transfer and reaction propensity. |
| Steric | Molecular Volume | Influences the fit and complementarity within a binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and transport to the target site. |
| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties, such as blood-brain barrier penetration. |
The development of a QSAR model involves creating a mathematical equation that links the calculated descriptors (independent variables) to the observed biological activity (dependent variable) for a training set of compounds. This typically requires a dataset of 1,2,4-oxadiazole analogs with varying substituents and experimentally determined activities (e.g., IC₅₀ or EC₅₀ values). researchgate.net
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate the model. The predictive power of the resulting model is then rigorously validated using internal methods (like leave-one-out cross-validation, yielding a Q² value) and an external test set of compounds not used in model generation. mdpi.comnih.gov A robust and validated QSAR model can then be used to predict the biological activity of this compound and guide the design of new analogs with potentially enhanced potency.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target, as well as to understand the dynamic nature of this interaction over time. For compounds containing the oxadiazole scaffold, these studies are crucial in elucidating their mechanism of action at a molecular level.
Based on studies of analogous oxadiazole-containing compounds, this compound is predicted to interact with a range of biological targets, primarily protein kinases and enzymes implicated in cancer and inflammation. The ligand-protein interaction profile is largely dictated by the molecule's electronic and steric properties.
The pyridine and bromophenyl rings are expected to engage in significant hydrophobic and π-stacking interactions within the active sites of target proteins. For instance, in studies of similar 1,3,4-oxadiazole (B1194373) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, the aryl substituents have been observed to occupy hydrophobic pockets in the enzyme's active site. semanticscholar.org The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms of the 1,2,4-oxadiazole ring are potential hydrogen bond acceptors, capable of forming crucial interactions with amino acid residues such as Cys797, Leu792, and Met793 in the EGFR active site.
Similarly, in the context of tubulin inhibition, a target for many anticancer agents, analogous 1,2,4-triazole (B32235) compounds have demonstrated hydrogen bond interactions with residues like Asn258. mdpi.com The bromophenyl group may also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
Table 1: Predicted Ligand-Protein Interactions for this compound with Potential Biological Targets
| Potential Biological Target | Predicted Interacting Residues | Type of Interaction |
| EGFR Tyrosine Kinase | Cys797, Leu792, Met793 | Hydrogen Bonding, Hydrophobic Interactions |
| Tubulin | Asn258 | Hydrogen Bonding |
| Cyclooxygenase (COX) | Arg120, Tyr355 | Hydrogen Bonding, π-π Stacking |
Binding affinity, often quantified by the binding free energy (ΔG) or inhibition constant (Ki), is a critical parameter in assessing the potential of a ligand as a drug candidate. For oxadiazole derivatives, molecular docking studies have predicted binding affinities in the micromolar to nanomolar range against various targets. For example, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown predicted docking scores as favorable as -7.89 kcal/mol against the EGFR tyrosine kinase domain. semanticscholar.org
Hotspot analysis of the binding site reveals key residues that contribute significantly to the binding energy. For the predicted targets of this compound, these hotspots are typically located in deep, hydrophobic pockets flanked by polar residues capable of hydrogen bonding. The bromophenyl and pyridine moieties of the ligand are likely to interact with these hydrophobic hotspots, while the central oxadiazole core orients the molecule to facilitate favorable polar contacts. The position of these interactions is crucial for the stability of the ligand-protein complex. nih.gov
Table 2: Predicted Binding Affinities of Analogous Oxadiazole Compounds against Various Targets
| Compound Class | Target | Predicted Binding Affinity (kcal/mol) |
| 2,5-Disubstituted 1,3,4-Oxadiazoles | EGFR Tyrosine Kinase | -7.89 |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazoles | Tubulin | -6.502 to -8.341 |
The binding of a ligand to a protein is often not a simple lock-and-key mechanism but can induce conformational changes in both the ligand and the protein. semanticscholar.org This "induced fit" can be crucial for biological activity. Molecular dynamics simulations can provide insights into these dynamic changes.
Upon binding of a ligand like this compound, it is plausible that flexible loops within the protein's active site may shift to better accommodate the ligand, optimizing the binding interactions. nih.gov For example, the DFG loop in many kinases is known to adopt different conformations ("in" or "out") depending on the bound inhibitor. The binding of this compound could potentially stabilize one of these conformations, thereby modulating the kinase's activity.
The ligand itself, while relatively rigid due to its aromatic and heterocyclic rings, possesses some torsional freedom around the single bonds connecting the rings to the oxadiazole core. Molecular dynamics simulations would likely show fluctuations in these dihedral angles, allowing the molecule to adopt the most energetically favorable conformation within the binding pocket. These subtle conformational adjustments are key to maximizing the complementarity between the ligand and its target protein. semanticscholar.org
Biological Activities and Mechanistic Insights of 4 5 4 Bromophenyl 1,2,4 Oxadiazol 3 Yl Pyridine Derivatives
Enzyme Inhibition Studies
Derivatives based on the 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine structure have demonstrated significant inhibitory activity against several key enzymes implicated in a range of diseases.
Tyrosinase Inhibition Activity and Proposed Mechanisms
Tyrosinase is a critical copper-containing enzyme that plays a rate-limiting role in melanin biosynthesis. nih.govresearchgate.net Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. rsc.orgnih.gov Derivatives of 1,2,4-oxadiazole (B8745197) are hypothesized to inhibit tyrosinase activity by chelating the copper ions within the enzyme's active site. nih.gov
Research on related oxadiazole compounds has shown they can act as potent tyrosinase inhibitors. For instance, certain 1,3,4-oxadiazole-2-thiol derivatives have demonstrated stronger activity than the well-known inhibitor, kojic acid. nih.gov Kinetic studies suggest these compounds can exhibit mixed-type or competitive inhibition. nih.govrsc.org The proposed mechanism involves the thiol-containing oxadiazole derivatives binding directly to Cu2+ ions in the active site, which is further supported by fluorescence quenching and molecular docking analyses. nih.gov This interaction can induce conformational changes in the tyrosinase enzyme, inhibiting its function. nih.gov
Table 1: Tyrosinase Inhibition Data for Selected Oxadiazole Derivatives
| Compound | Type of Inhibition | IC50 (μM) | Ki (μM) |
|---|---|---|---|
| Compound 1 | Mixed-type | 40.46 | 3.8 |
| Compound 2 | Competitive-type | 27.42 | 0.7 |
| Compound 3 | Mixed-type | 32.51 | 3.9 |
| Kojic Acid (Reference) | Not specified | 47.7 | Not specified |
Data synthesized from studies on representative oxadiazole compounds. nih.govrsc.org
Peptide Deformylase Inhibition in Bacterial Systems
Peptide deformylase (PDF) is an essential metalloenzyme in bacteria, responsible for removing the N-formyl group from newly synthesized polypeptide chains. nih.govresearchgate.net This process is crucial for protein maturation and bacterial survival, but it is not required for cytoplasmic protein synthesis in eukaryotes, making PDF an attractive target for novel antibiotics. researchgate.netnih.gov
The 1,3,4-oxadiazole (B1194373) scaffold has been incorporated into compounds designed to inhibit PDF. nih.gov These inhibitors function by interacting with the metal ion (typically Fe2+) in the enzyme's active site, which disrupts the deformylation process and leads to the inhibition of protein synthesis. nih.gov While many potent PDF inhibitors show strong activity against the isolated enzyme, their effectiveness against whole bacterial cells can be limited by factors such as the cell wall barrier and active efflux pumps. tandfonline.comoup.com Nevertheless, the inhibition of PDF by these compounds has been confirmed through mechanistic studies, where the antibacterial effect is directly linked to the level of PDF expression in the bacteria. nih.gov
Papain-like Protease (PLpro) Inhibition (e.g., SARS-CoV-2 PLpro)
The papain-like protease (PLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2. embopress.orgnih.gov It is responsible for cleaving the viral polyprotein to generate functional viral proteins. biorxiv.orgpatsnap.com Additionally, PLpro interferes with the host's innate immune response by removing ubiquitin and ISG15 protein modifications from host proteins. embopress.orgresearchgate.net This dual function makes PLpro a prime target for antiviral drug development. scienceopen.com
Derivatives of 1,2,4-oxadiazole have been designed and synthesized as potent inhibitors of SARS-CoV-2 PLpro. nih.govnih.gov The design strategy often involves using the 1,2,4-oxadiazole core as a bioisosteric replacement for the amide backbone found in known inhibitors like GRL0617. nih.govnih.gov These compounds act as non-covalent inhibitors, binding to the active site of the enzyme and blocking its proteolytic activity. nih.gov For example, the derivative 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline showed a balanced inhibitory potential against SARS-CoV-2 PLpro. nih.gov
Table 2: SARS-CoV-2 PLpro Inhibition Data for Selected 1,2,4-Oxadiazole Derivatives
| Compound | % Inhibition at 10 μM | IC50 (μM) |
|---|---|---|
| Compound 5 | 58.6% | 7.197 |
| Compound 17 | 35.1% | Not determined |
| Compound 14 | 22.5% | Not determined |
| Compound 6 | 21.1% | Not determined |
| Compound 10 | 20.8% | Not determined |
| Compound 13f | Not specified | 1.8 |
| Compound 26r | Not specified | 1.0 |
Data from studies on rationally designed 1,2,4-oxadiazole derivatives. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family that plays a vital role in cell proliferation and survival. nih.gov Overexpression or mutations of EGFR are implicated in the development and progression of various cancers. nih.gov Consequently, EGFR tyrosine kinase inhibitors are a cornerstone of targeted cancer therapy. mdpi.com
The 1,2,4-oxadiazole scaffold has been identified as a promising framework for developing novel EGFR inhibitors. nih.govnih.gov Researchers have developed series of these derivatives that can induce the degradation of both EGFR and another oncoprotein, c-Met. nih.gov These compounds have shown potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to existing tyrosine kinase inhibitors (TKIs). nih.gov The mechanism of action involves the downregulation of EGFR and c-Met at the protein level, leading to cell cycle arrest at the G2/M phase and apoptosis. nih.gov Molecular docking studies have further illustrated how these compounds can interact effectively with the EGFR binding pocket. researchgate.net
Antimicrobial Potency and Modes of Action (In Vitro Studies)
The emergence of drug-resistant microbial strains necessitates the continuous development of new antimicrobial agents. nih.gov Heterocyclic compounds, including 1,2,4-oxadiazole derivatives, have demonstrated significant potential in this area due to their ability to interact with various biological targets. nih.govnih.gov
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their antibacterial activity against a wide range of bacteria, including clinically important Gram-positive and Gram-negative strains. nih.govnih.gov These compounds have shown notable efficacy, particularly against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govasm.org
Studies have identified 1,2,4-oxadiazole derivatives with potent activity against S. aureus, including drug-sensitive and multi-drug resistant strains. nih.govnih.gov For instance, certain indole-substituted oxadiazoles exhibited Minimum Inhibitory Concentrations (MICs) as low as 2–4 µM against MRSA. nih.gov The mechanism for some of these non-β-lactam antibiotics involves targeting cell wall biosynthesis by inhibiting penicillin-binding protein 2a (PBP2a). nih.govasm.org
Furthermore, these compounds can act synergistically with existing antibiotics. A notable finding is the ability of an oxadiazole derivative to restore the activity of oxacillin against MRSA. nih.gov The synergistic effect is confirmed by a significant reduction in the MIC of oxacillin when used in combination with the oxadiazole compound. nih.gov This approach not only enhances the efficacy of older antibiotics but may also help in minimizing the development of resistance. asm.org While generally more active against Gram-positive bacteria, some derivatives have also shown a spectrum of activity against Gram-negative organisms. nih.gov
Table 3: In Vitro Antibacterial Activity (MIC) of Selected 1,2,4-Oxadiazole Derivatives
| Compound | S. aureus ATCC 29213 (µM) | S. aureus ATCC 43300 (MRSA) (µM) | P. aeruginosa ATCC 27853 (µM) | K. pneumoniae ATCC 700603 (µM) |
|---|---|---|---|---|
| Compound 3 | 4 | 4 | > 128 | > 128 |
| Compound 12 | 2 | 2 | > 128 | > 128 |
| Vancomycin | 1.35 µg/mL | 1.35 µg/mL | - | - |
| Oxacillin | 4.72 µg/mL | > 23.6 µg/mL | - | - |
Data from a study investigating a library of 1,2,4-oxadiazole derivatives. nih.gov
Antifungal Activity Against Fungal Pathogens
Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have demonstrated notable antifungal properties against a range of pathogenic fungi. Studies have evaluated these compounds against various plant and human fungal pathogens, revealing significant inhibitory effects.
For instance, a series of 1,2,4-oxadiazole derivatives containing amide fragments showed excellent activity against Sclerotinia sclerotiorum, with compound F15 exhibiting an EC50 value of 2.9 μg/mL, comparable to commercial fungicides. mdpi.com Another study on 1,2,4-oxadiazole derivatives identified compounds 4f and 4q as having significant activity against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Colletotrichum capsica. mdpi.com Specifically, compound 4f was found to be more effective than the commercial fungicide carbendazim against Exserohilum turcicum. mdpi.com
Similarly, research into 1,3,4-oxadiazole derivatives has yielded promising results. Compound LMM6 , a 1,3,4-oxadiazole derivative, was highly effective against multiple clinical isolates of Candida albicans, a common human pathogen, with Minimum Inhibitory Concentration (MIC) values between 8 to 32 µg/mL. nih.gov This compound also displayed a synergistic effect when combined with amphotericin B and caspofungin. nih.gov Further studies highlighted other 1,3,4-oxadiazole derivatives with potent activity against C. albicans and various Aspergillus species. ijpsjournal.com
The table below summarizes the antifungal activity of selected oxadiazole derivatives against various fungal pathogens.
| Compound/Derivative | Fungal Pathogen | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| F15 (1,2,4-Oxadiazole) | Sclerotinia sclerotiorum | EC50 | 2.9 µg/mL | mdpi.com |
| 4f (1,2,4-Oxadiazole) | Rhizoctonia solani | EC50 | 12.68 µg/mL | mdpi.com |
| Fusarium graminearum | EC50 | 29.97 µg/mL | mdpi.com | |
| Exserohilum turcicum | EC50 | 29.14 µg/mL | mdpi.com | |
| Colletotrichum capsica | EC50 | 8.81 µg/mL | mdpi.com | |
| LMM6 (1,3,4-Oxadiazole) | Candida albicans (clinical isolates) | MIC | 8-32 µg/mL | nih.gov |
| 5k (1,3,4-Oxadiazole) | Exserohilum turcicum | EC50 | 32.25 µg/mL | frontiersin.org |
Antiviral Activity and Target Identification (e.g., Integrase, Viral Proteases)
The antiviral potential of oxadiazole derivatives has been explored, although research in this area is less extensive than for other microbial targets. Some N-acetyl-1,3,4-oxadiazoline derivatives have been reported as having moderate antiviral activity against the Hepatitis B virus. nih.gov However, in the same study, newly synthesized pyrimidine–1,3,4-oxadiazole hybrids did not show significant inhibition of human cytomegalovirus (HCMV) or varicella-zoster virus (VZV) replication at non-toxic concentrations. nih.gov
Computational studies have suggested potential antiviral targets for these scaffolds. An in-silico docking study of substituted 1,3,4-oxadiazole derivatives identified promising candidates for inhibition of the non-nucleoside inhibitory binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT). vensel.org Specifically, the compound N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide showed a high docking score, suggesting it could be a lead compound for developing new HIV-1 RT inhibitors. vensel.org The 1,3,4-oxadiazole scaffold is present in the established antiretroviral drug Raltegravir®, which targets HIV integrase, highlighting the relevance of this heterocyclic core in antiviral drug design. nih.gov Viral proteases also represent a key target for antiviral therapies, and their inhibition is a critical mechanism for disrupting viral replication and maturation. mdpi.com
Antitubercular Activity
Derivatives of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine have shown significant promise as antitubercular agents. A notable study evaluated a series of these compounds for their in vitro activity against Mycobacterium tuberculosis H37Rv and several clinical isolates, including drug-resistant strains. nih.gov
In this study, compounds with long lipophilic chains at the 5-position of the oxadiazole ring demonstrated potent activity. Specifically, 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine (compound 4) and 4-(5-heptadecyl-1,3,4-oxadiazol-2-yl)pyridine (compound 5) were found to be highly active. nih.gov Against a drug-resistant clinical isolate (CIBIN 112), compound 4 was 10 times more active than isoniazid, 20 times more active than streptomycin, and 28 times more potent than ethambutol. nih.gov This high level of activity is attributed to the lipophilic nature of the long alkyl chains, which may facilitate the compounds' entry through the lipid-rich cell membrane of mycobacteria. nih.gov
Other studies on different 1,3,4-oxadiazole derivatives have also reported good antitubercular activity, with some compounds showing MIC values as low as 3.12 µg/mL against M. tuberculosis H37Rv. connectjournals.com Additionally, certain 5-phenyl substituted oxadiazole-hydrazone hybrids exhibited MIC values of 8 μg/mL against the H37Ra strain and 4 µg/mL against a pyrazinamide-resistant strain. nih.gov
| Compound/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | M. tuberculosis H37Rv | 3.12 µg/mL | nih.gov |
| 4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | Drug-Resistant Strain (CIBIN 112) | 0.78 µg/mL | nih.gov |
| 4-(5-Heptadecyl-1,3,4-oxadiazol-2-yl)pyridine | M. tuberculosis H37Rv | 3.12 µg/mL | nih.gov |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide (4c) | M. tuberculosis H37Rv | 3.12 µg/mL | connectjournals.com |
| N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide (4d) | M. tuberculosis H37Rv | 3.12 µg/mL | connectjournals.com |
| 5-phenyl substituted oxadiazole-hydrazone hybrids (1h, 1k-n) | M. tuberculosis H37Ra | 8 µg/mL | nih.gov |
Investigation of Microbial DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, is a well-established target for antibacterial agents. researchgate.netuq.edu.au Several studies have identified 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives as potent inhibitors of this enzyme.
A series of hybridized pyrrolidine compounds featuring a 1,2,4-oxadiazole moiety were synthesized and evaluated for their inhibitory activity against E. coli DNA gyrase and topoisomerase IV. nih.govresearchgate.net In these studies, several hybrid compounds demonstrated inhibitory activity in the nanomolar range, comparable to or exceeding that of the reference drug novobiocin. nih.govresearchgate.net For example, compounds 16 and 17 from one study showed IC50 values of 180 nM and 210 nM, respectively, against E. coli DNA gyrase, compared to 170 nM for novobiocin. nih.govresearchgate.net
These findings indicate that the oxadiazole scaffold can be effectively utilized to design potent dual-target inhibitors of bacterial DNA gyrase and topoisomerase IV, offering a promising avenue for the development of new antibacterial agents to combat rising drug resistance. researchgate.netnih.govresearchgate.net
| Compound/Derivative Series | Enzyme Target | Measurement | Result Range | Reference |
|---|---|---|---|---|
| 1,2,4-Oxadiazole/pyrrolidine hybrids (compounds 9, 15, 16, 19, 21) | E. coli DNA Gyrase | IC50 | 120 nM - 270 nM | researchgate.net |
| 1,2,4-Oxadiazole/pyrrolidine hybrids (compounds 16, 17) | E. coli DNA Gyrase | IC50 | 180 nM - 210 nM | nih.gov |
| Quinoline-1,3,4-oxadiazole hybrids (compounds 4c, 4e, 4f) | E. coli DNA Gyrase | IC50 | 26 nM - 34 nM | researchgate.net |
Anticancer and Antiproliferative Effects (In Vitro Studies)
Cytotoxic Activity Against Various Cancer Cell Lines (e.g., A549, MCF-7, HepG2, DU-145)
Derivatives incorporating the oxadiazole-pyridine framework have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines. Research has consistently shown that these compounds can exhibit potent, dose-dependent inhibition of cancer cell proliferation.
One study synthesized a series of pyridine-based 1,3,4-oxadiazole derivatives and tested their cytotoxicity against A549 lung cancer cells. nih.gov The 3,5-dichloro substituted derivative, 5k , demonstrated the highest activity with an IC50 value of 6.99 ± 3.15 μM, which was comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov
In another investigation, quinoline-oxadiazole hybrids, which include the 4-bromophenyl moiety, showed considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. nih.govresearchgate.net The IC50 values for these compounds ranged from 0.137 to 0.332 µg/mL against HepG2 and 0.164 to 0.583 µg/mL against MCF-7, comparing favorably with the reference drug erlotinib. nih.govresearchgate.net
The table below presents a summary of the cytotoxic activities of various relevant derivatives against the specified cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyridine-oxadiazole hybrid (5k) | A549 | Lung | 6.99 µM | nih.gov |
| Quinoline-oxadiazole hybrid (8c) | HepG2 | Liver | 0.137 µg/mL | nih.gov |
| MCF-7 | Breast | 0.189 µg/mL | nih.gov | |
| Quinoline-oxadiazole hybrid (12d) | HepG2 | Liver | 0.138 µg/mL | nih.gov |
| MCF-7 | Breast | 0.311 µg/mL | nih.gov | |
| Sinenbisstyryl A (Compound 1) | A549 | Lung | 14.79 µM | researchgate.net |
| Sinenbisstyryl A (Compound 1) | HepG2 | Liver | 14.89 µM | researchgate.net |
| Sinenbisstyryl A (Compound 1) | MCF-7 | Breast | 11.46 µM | researchgate.net |
| Sinenbisstyryl A (Compound 1) | DU-145 | Prostate | 19.01 µM | researchgate.net |
Molecular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Receptor Targeting)
The anticancer effects of this compound and related derivatives are attributed to several molecular mechanisms, including the targeting of specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation.
Receptor and Enzyme Targeting: A primary mechanism of action for many of these compounds is the inhibition of protein kinases. For example, quinoline-oxadiazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net Compounds 8c and 12d showed significant EGFR inhibition with IC50 values of 0.14 µM and 0.18 µM, respectively. nih.govresearchgate.net The 1,3,4-oxadiazole scaffold is known to be a key component in compounds that target various receptors and enzymes, including HER2, c-MET, histone deacetylases (HDAC), and tubulin. mdpi.comnih.gov
Cell Cycle Arrest: The antiproliferative activity of these compounds is often linked to their ability to halt the cell cycle. Treatment of HepG2 liver cancer cells with quinoline-oxadiazole derivatives 8c and 12d resulted in cell cycle arrest at the G1 phase. nih.gov This prevents the cells from entering the S phase, thereby inhibiting DNA synthesis and proliferation. Other related heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, have been shown to induce cell cycle arrest by inhibiting cyclin-dependent kinases like CDK2 and CDK9. mdpi.com
Apoptosis Induction: In addition to arresting the cell cycle, these derivatives can induce programmed cell death, or apoptosis, in cancer cells. Following treatment with compounds 8c and 12d , HepG2 cells showed a significant increase in the populations of early and late apoptotic cells. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancer cells and is a hallmark of effective anticancer agents. The pro-apoptotic effect can be triggered through various pathways, including the inhibition of enzymes like HDAC, which leads to the activation of the p53 tumor suppressor protein and a change in the ratio of Bax/Bcl-2 proteins, ultimately activating caspases and leading to cell death. mdpi.com
Identification of Key Molecular Targets (e.g., Kinases, Signaling Pathways)
Research into 3,5-disubstituted-1,2,4-oxadiazoles has revealed their potential as anticancer agents, with some derivatives exhibiting specificity towards certain cancer cell lines. nih.gov For instance, certain compounds in this class have shown cytotoxic effects against pancreatic and prostate cancer cells. nih.gov The mechanism of action for some of these derivatives has been linked to the inhibition of key enzymes involved in cell proliferation and survival.
Furthermore, studies on heterocyclic derivatives with a 1,2,4-oxadiazole scaffold have identified their potential to mimic the functions of tyrosine kinase inhibitors. researchgate.net Specifically, certain phthalazine-piperazine-1,2,4-oxadiazole hybrids have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net Molecular docking studies of these compounds have shown strong binding to the EGFR protein. researchgate.net The presence of a pyridine (B92270) ring and a halogenated phenyl group, as seen in this compound, are features often associated with kinase inhibitory activity.
| Compound | Cancer Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) |
|---|---|---|---|---|
| Phthalazine-piperazine-1,2,4-oxadiazole Hybrid 4d | MCF-7 (Breast) | 0.90 ± 0.02 | EGFR | - |
| Phthalazine-piperazine-1,2,4-oxadiazole Hybrid 4d | A549 (Lung) | 1.40 ± 0.06 | EGFR | - |
| Phthalazine-piperazine-1,2,4-oxadiazole Hybrid 4d | DU-145 (Prostate) | 2.16 ± 0.02 | EGFR | - |
Data sourced from studies on related 1,2,4-oxadiazole derivatives. researchgate.net
Anti-inflammatory Properties and Mechanistic Pathways
The 1,2,4-oxadiazole nucleus is a constituent of various compounds that have demonstrated anti-inflammatory properties. nih.gov While specific studies on this compound are limited, research on related 1,3,4-oxadiazole derivatives provides insights into potential mechanisms of action.
One of the key mechanisms underlying the anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. nih.gov It has been proposed that replacing the carboxylic acid group in conventional NSAIDs with a 1,3,4-oxadiazole ring can maintain or even enhance anti-inflammatory activity. nih.gov This suggests that the oxadiazole ring can act as a bioisostere for the carboxylate group, interacting with the active site of COX enzymes. mdpi.com
Studies on novel 2,5-disubstituted-1,3,4-oxadiazoles have shown their ability to reduce inflammation in both acute and chronic models. nih.gov The anti-inflammatory mechanism of these compounds is hypothesized to involve the inhibition of cyclooxygenase. nih.gov Furthermore, these derivatives have been shown to reduce the levels of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The inhibition of NO and ROS production suggests a potential interference with the LPS-TLR4-NF-κB signaling pathway. nih.gov
| Compound | NO Inhibition IC50 (µM) | ROS Inhibition IC50 (µM) |
|---|---|---|
| OSD | 439.37 ± 20.30 | 501.50 ± 112.75 |
| OPD | 17.30 ± 2.88 | 53.85 ± 9.39 |
Data represents the inhibitory concentration for nitric oxide (NO) and reactive oxygen species (ROS) production. nih.gov
Other Biological Applications
The 1,2,4-oxadiazole scaffold is present in various compounds investigated for their potential use in agriculture as herbicides and insecticides. mdpi.com The biological activity of these derivatives is influenced by the nature of the substituents on the heterocyclic ring.
In the context of insecticidal activity, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole have been synthesized and evaluated. mdpi.com Many of these compounds displayed significant larvicidal activities against mosquito larvae. mdpi.com For instance, some derivatives showed 100% larvicidal activity at a concentration of 10 mg/L. mdpi.com
Structure-activity relationship (SAR) studies on anthranilic diamide analogs containing oxadiazole rings have indicated that the type of oxadiazole isomer (1,2,4- vs. 1,3,4-) and the substituents on the ring affect the insecticidal potency against pests like Plutella xylostella. researchgate.net
| Compound | Concentration (mg/L) | Larvicidal Activity (%) |
|---|---|---|
| 7a (a benzamide substituted with pyridine-linked 1,2,4-oxadiazole) | 10 | 100 |
| 1 | 40 |
Data from a study on related pyridine-linked 1,2,4-oxadiazole derivatives. mdpi.com
Derivatives of 1,2,4-oxadiazole have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease. nih.govnih.gov Research has shown that these compounds can be effective against Leishmania infantum, one of the causative agents of visceral leishmaniasis. nih.govnih.gov
The antileishmanial activity of 1,2,4-oxadiazole derivatives is influenced by the substituents on the aryl group. A structure-activity relationship (SAR) study of a series of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles revealed that the electronic properties of the substituent on the phenyl ring play a crucial role in their efficacy. nih.gov For example, a derivative with an electron-donating group (methoxy) at the para-position of the phenyl ring (compound Ox1) showed significantly higher activity compared to a derivative with an electron-withdrawing group (nitro) at the same position (compound Ox3). nih.gov
The proposed mechanism of action for some of these compounds involves the disruption of the parasite's cellular integrity, leading to cell death. nih.gov Molecular docking studies have suggested that these derivatives may bind to key enzymes in the parasite, such as CYP51. nih.gov
| Compound | Substituent on Phenyl Ring (para-position) | IC50 (µM) |
|---|---|---|
| Ox1 | -OCH3 | 32.9 |
| Ox2 | -H | 220 |
| Ox3 | -NO2 | 336 |
IC50 values represent the concentration required to inhibit 50% of the parasite growth. nih.gov
Structure Activity Relationship Sar Studies of 4 5 4 Bromophenyl 1,2,4 Oxadiazol 3 Yl Pyridine Analogs
Impact of Substituents on the Pyridine (B92270) Ring
The pyridine ring is a crucial component for the biological activity of this compound class, primarily due to the hydrogen-bonding capability of the nitrogen atom. The position of the nitrogen is paramount; analogs with the nitrogen at the 2- or 3-position of the pyridine ring generally exhibit a significant loss of activity, indicating a strict requirement for the nitrogen at the 4-position for optimal target engagement.
Further modifications to the pyridine ring have been explored to probe the steric and electronic requirements of the binding pocket. The introduction of small alkyl groups, such as a methyl group, can modulate the compound's potency. For instance, the presence of a methyl group on the pyridine can influence the orientation of the ring within the binding site, which may lead to either enhanced or diminished activity depending on the specific target.
Influence of Substitutions on the 4-Bromophenyl Moiety (e.g., Halogen Position and Type)
The 4-bromophenyl group plays a significant role in anchoring the molecule within the binding site through hydrophobic and halogen-bonding interactions. SAR studies have demonstrated that both the position and the nature of the halogen substituent are critical determinants of activity.
The bromine atom at the para- (4-) position of the phenyl ring is often found to be optimal for potency. Shifting the bromine to the meta- (3-) or ortho- (2-) position typically leads to a substantial decrease in biological activity, suggesting a well-defined and sterically constrained pocket that favorably accommodates a substituent at the para-position.
The type of halogen also has a profound impact on activity. While bromine is often preferred, substitution with other halogens like chlorine or fluorine, or with other electron-withdrawing groups, has been investigated. In many instances, replacing the bromine with a chlorine atom maintains a good level of activity. However, a smaller fluorine atom at the same position can sometimes lead to reduced potency, highlighting the importance of the atom's size and its ability to form a halogen bond. In certain series of analogs, the trifluoromethyl group has also been shown to be a favorable substitution.
Table 1: Influence of Phenyl Ring Substituent on Relative Activity
| R Group on Phenyl Ring | Relative Activity |
|---|---|
| 4-Br | High |
| 4-Cl | Moderate to High |
| 4-F | Low to Moderate |
| 3-Br | Low |
| 2-Br | Very Low |
| 4-CF3 | High |
Role of the 1,2,4-Oxadiazole (B8745197) Core in Ligand-Target Interactions
Bioisosteric Replacements and Their Effects on Activity
To probe the importance of the 1,2,4-oxadiazole core, researchers have synthesized and tested analogs where this ring is replaced with other five-membered heterocycles, a strategy known as bioisosteric replacement. Common bioisosteres include the 1,3,4-oxadiazole (B1194373), 1,2,4-thiadiazole, and various triazoles.
These substitutions alter the geometry, electronic distribution, and hydrogen-bonding capacity of the central core. For example, replacing the 1,2,4-oxadiazole with its 1,3,4-isomer can lead to a decrease in activity, suggesting that the precise arrangement of heteroatoms in the 1,2,4-oxadiazole is crucial for optimal interactions. While the 1,2,4-oxadiazole often proves to be the superior scaffold, in some cases, other heterocycles have demonstrated comparable or even improved activity, indicating that bioisosteric replacement can be a valuable tool for fine-tuning a compound's properties.
Table 2: Effect of Heterocyclic Core on Relative Potency
| Heterocyclic Core | Relative Potency |
|---|---|
| 1,2,4-Oxadiazole | High |
| 1,3,4-Oxadiazole | Moderate |
| 1,2,4-Thiadiazole | Moderate to Low |
| 1,2,4-Triazole (B32235) | Variable |
Linker Region Modifications and Their Conformational Implications
The direct linkage of the aromatic and heteroaromatic rings to the central oxadiazole core imparts a high degree of rigidity to the molecule. Attempts to introduce flexibility by inserting linker atoms, such as a methylene (-CH2-) group, between the rings have generally resulted in a significant reduction or complete loss of biological activity. This finding underscores the importance of a constrained conformation for binding. The energetic penalty associated with restricting the conformation of a flexible molecule upon binding is a key reason for the observed decrease in potency.
Development of Pharmacophore Models for Enhanced Activity and Selectivity
The accumulated SAR data has enabled the development of pharmacophore models that distill the essential structural features required for high-affinity binding. These models serve as a blueprint for the design of novel, more potent, and selective analogs. A typical pharmacophore model for this class of compounds includes:
A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.
An aromatic/hydrophobic region: The 4-bromophenyl ring.
A halogen bond donor: The bromine atom at the para-position.
A defined spatial arrangement: The rigid 1,2,4-oxadiazole scaffold holds these features in a specific three-dimensional orientation.
By using these computational models, scientists can screen virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore more likely to be active, thus accelerating the discovery of new drug candidates.
Future Research Directions and Translational Potential Non Clinical Focus
Design and Synthesis of Advanced Analogs with Tuned Specificity
Future synthetic efforts will likely concentrate on creating advanced analogs of 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine to achieve enhanced potency and target specificity. The core structure presents three primary regions for modification: the pyridine (B92270) ring, the bromophenyl ring, and the central oxadiazole heterocycle.
Systematic structural modifications can be explored to establish comprehensive Structure-Activity Relationships (SAR). For instance, substituting the bromine atom on the phenyl ring with other halogens (F, Cl, I) or with electron-donating and electron-withdrawing groups could significantly modulate the electronic properties and binding affinities of the molecule. nih.gov Similarly, altering the substitution pattern on the pyridine ring or even replacing it with other nitrogen-containing heterocycles could lead to analogs with novel biological profiles.
One promising strategy involves the creation of hybrid molecules by linking the 1,2,4-oxadiazole (B8745197) scaffold to other known pharmacophores. This approach aims to develop multi-target agents, which can be particularly effective in addressing complex biological systems, such as those involved in cancer, where multiple signaling pathways are often dysregulated. frontiersin.orgresearchgate.net The synthesis of such analogs can be achieved through established one-pot synthetic procedures or novel methods that improve yield and reduce reaction times. nih.gov
| Modification Site | Potential Substituents/Strategies | Objective |
| Bromophenyl Ring | F, Cl, I, -CH₃, -OCH₃, -CF₃, -CN | Modulate electronic properties, improve binding affinity. |
| Pyridine Ring | Introduction of alkyl, alkoxy, or other heterocyclic groups. | Alter solubility, target specificity, and pharmacokinetic profile. |
| Hybridization | Linking to other pharmacophores (e.g., quinazoline, triazole). | Develop multi-target ligands, overcome resistance. frontiersin.orgsmolecule.com |
| Isomeric Scaffolds | Synthesis of 1,3,4-oxadiazole (B1194373) analogs. | Explore different spatial arrangements and biological activities. nih.gov |
Exploration of Novel Biological Targets for Therapeutic Development
While the specific biological targets of this compound are not extensively defined, the broader class of 1,2,4-oxadiazole derivatives has been shown to interact with a wide range of biological targets. This suggests a rich field for future investigation to identify and validate novel targets for analogs of this compound.
Research has demonstrated that oxadiazole-containing compounds can act as inhibitors of various enzymes crucial in disease pathogenesis. For example, derivatives have been developed as inhibitors of protein kinases such as EGFR, BRAFV600E, and RET kinase, which are important targets in cancer therapy. frontiersin.orgnih.gov Other studies have pointed towards the potential for oxadiazole derivatives to inhibit microbial enzymes like DNA gyrase, highlighting a path for developing new antimicrobial agents. rsc.orgresearchgate.net Beyond enzyme inhibition, these compounds have been explored as agonists for G-protein coupled receptors like GPR119 and as multifunctional agents for neurodegenerative diseases by targeting enzymes like butyrylcholinesterase (BuChE). tcsedsystem.eduresearchgate.net
Future research should involve screening a library of analogs derived from this compound against diverse panels of kinases, proteases, and other enzymes to uncover novel therapeutic targets.
| Target Class | Specific Examples from Oxadiazole Literature | Potential Therapeutic Area |
| Protein Kinases | EGFR, BRAFV600E, RET kinase frontiersin.orgnih.gov | Oncology |
| Microbial Enzymes | DNA Gyrase rsc.orgresearchgate.net | Infectious Diseases |
| GPCRs | GPR119 (Agonists) tcsedsystem.edu | Metabolic Diseases |
| Other Enzymes | Butyrylcholinesterase (BuChE) researchgate.net | Neurodegenerative Diseases |
| Signaling Pathways | NF-κB Pathway researchgate.net | Inflammation, Oncology |
Application in Probe Development for Chemical Biology Research
The development of chemical probes is essential for dissecting complex biological pathways. An ideal chemical probe is a small molecule that can selectively modulate a specific protein target, enabling researchers to study its function in cellular or organismal contexts. Given the potential for 1,2,4-oxadiazole derivatives to act as potent and selective inhibitors of specific biological targets, analogs of this compound represent a promising starting point for creating such probes.
Future work could focus on modifying the parent compound to incorporate functional handles suitable for conjugation with reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of the target protein. For example, an analog with a terminal alkyne or azide (B81097) group could be synthesized, allowing for its use in click chemistry reactions to visualize its binding partners within a cell. These probes would be invaluable tools for target validation, studying drug-target engagement, and mapping protein interaction networks.
Potential in Agricultural Chemistry and Materials Science (excluding properties/use data)
The utility of the 1,2,4-oxadiazole scaffold is not limited to medicine. The related 1,3,4-oxadiazole heterocycles have demonstrated significant potential in agricultural applications. researchgate.netmdpi.com This suggests that derivatives of this compound could be investigated for similar roles. Future research could explore the synthesis and screening of analogs for herbicidal, insecticidal, or fungicidal activity, potentially leading to the development of new plant protection agents. researchgate.netmdpi.com
In the field of materials science, the aromatic and heterocyclic nature of the compound suggests potential for investigation into its optical and electronic properties. Heterocyclic compounds, including oxadiazoles, are known components in the development of organic light-emitting diodes (OLEDs), scintillating materials, and dyestuffs. researchgate.net Future studies could explore how modifications to the this compound structure influence its photophysical properties, opening up avenues for its application in novel organic materials.
Strategies for Overcoming Resistance Mechanisms in Biological Systems
The emergence of resistance is a major challenge in the development of therapeutic agents, particularly in oncology and infectious diseases. chim.itacs.org Proactively considering strategies to overcome potential resistance mechanisms is a critical aspect of modern drug discovery. The 1,2,4-oxadiazole scaffold offers several avenues to address this challenge.
One key strategy is the development of multi-target inhibitors, as previously mentioned. By designing hybrid molecules that act on multiple, distinct biological targets simultaneously, the probability of a single mutation conferring resistance is significantly reduced. frontiersin.org Another approach involves the targeted modification of the compound's structure to circumvent known resistance mechanisms. For example, if resistance emerges due to a mutation in a target's binding pocket, analogs can be rationally designed to form interactions with different residues, thereby restoring activity. chim.it Research into the resistance profiles of existing 1,2,4-oxadiazole compounds against pathogens like Plasmodium falciparum provides a framework for how such studies could be conducted for new derivatives. researchgate.net
| Strategy | Description | Rationale |
| Multi-Targeting | Designing hybrid molecules that inhibit two or more distinct biological targets. frontiersin.org | Reduces the likelihood that a single point mutation can confer resistance. |
| Structural Modification | Altering the scaffold to overcome specific resistance mutations in a target protein. chim.it | Restores binding affinity and efficacy against resistant variants. |
| Combination Therapy Design | Using the compound as a lead to develop agents intended for use with other drugs. frontiersin.org | Synergistic action can prevent the emergence of resistant populations. |
| Inhibition of Resistance Pathways | Designing analogs that also inhibit cellular mechanisms responsible for drug efflux or degradation. | Disarms the cell's ability to defend against the therapeutic agent. |
Q & A
Q. What are the established synthetic routes for 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React 4-bromobenzaldehyde with hydroxylamine to form an oxime intermediate.
Cyclization : Use a dehydrating agent (e.g., POCl₃ or DCC) to convert the oxime into the 1,2,4-oxadiazole ring.
Coupling : Attach the pyridine moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
- Optimization : Catalysts like Pd(PPh₃)₄ in DMF at 80–100°C improve coupling efficiency. Solvent choice (toluene vs. DMF) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of pyridine derivative) are critical for yields >70% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm, oxadiazole C=O at ~165 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) .
- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]⁺ at m/z 330.0 for C₁₃H₈BrN₃O) .
- X-ray Crystallography (if crystals form): Resolves bond lengths/angles (e.g., oxadiazole ring planarity) .
Advanced Research Questions
Q. What strategies address low yields in the cyclization step of oxadiazole formation?
- Methodological Answer : Low yields (~50%) often stem from incomplete dehydration or side reactions. Mitigation strategies include:
- Catalyst Screening : Replace POCl₃ with milder agents like EDCI/HOBt to reduce byproducts .
- Microwave-Assisted Synthesis : Shorten reaction time (10–15 min vs. 12 hours) and improve energy efficiency .
- In Situ Monitoring : Use TLC or FT-IR to track oxime intermediate conversion (disappearance of N–OH stretch at ~3200 cm⁻¹) .
Q. How does the 4-bromophenyl substituent influence the compound’s bioactivity in antimicrobial assays?
- Methodological Answer : The bromine atom enhances lipophilicity, improving membrane penetration. Testing involves:
- In Vitro Assays :
- Antibacterial : MIC against S. aureus (Gram+) and E. coli (Gram–) using broth microdilution (IC₅₀ ~25–50 µM) .
- Antifungal : Disk diffusion against C. albicans; compare with fluconazole controls .
- Mechanistic Studies :
- Enzyme Inhibition : Evaluate binding to bacterial dihydrofolate reductase (DHFR) via molecular docking (AutoDock Vina) .
- ROS Generation : Measure intracellular ROS levels (DCFH-DA probe) to assess oxidative stress induction .
Q. What computational approaches predict the compound’s pharmacokinetic properties for drug development?
- Methodological Answer : Use in silico tools to estimate:
- ADME Properties : SwissADME predicts moderate LogP (~2.8) and BBB permeability (CNS MPO score <4) .
- Metabolic Stability : CYP3A4/2D6 inhibition risk via GLIDE docking (Schrödinger Suite) .
- Toxicity : ProTox-II assesses hepatotoxicity (probability >60%) and mutagenicity (AMES test) .
Q. How can structural modifications enhance selectivity for cancer cell lines without increasing cytotoxicity?
- Methodological Answer : Rational design based on SAR studies:
- Substituent Variation : Replace 4-bromophenyl with 4-fluorophenyl to reduce off-target effects (tested in MCF-7 and HEK293 cells) .
- Scaffold Hybridization : Fuse the oxadiazole with quinoline (e.g., compound 24 in ) to target topoisomerase IIα (IC₅₀ ~1.2 µM) .
- Prodrug Strategies : Introduce ester groups (e.g., acetyl) to improve solubility and release active metabolites in tumor microenvironments .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for oxadiazole derivatives?
- Methodological Answer : Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. HeLa) or culture conditions (serum concentration, hypoxia) .
- Purity Issues : Impurities (<90%) from inadequate purification (e.g., residual Pd in cross-coupled products) skew dose-response curves .
- Structural Isomerism : Unreported regioisomers (e.g., 1,3,4-oxadiazole vs. 1,2,5-oxadiazole) may coexist, altering activity .
- Resolution : Replicate assays with independently synthesized batches and validate structures via 2D NMR (COSY, NOESY) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
